molecular formula C10H8O2 B158958 5-Phenyl-3H-furan-2-one CAS No. 1955-39-1

5-Phenyl-3H-furan-2-one

Cat. No. B158958
CAS RN: 1955-39-1
M. Wt: 160.17 g/mol
InChI Key: RSYIZIBZHMNOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3H-furan-2-one, also known as 5-Phenyl-2(3H)-furanone, is a chemical compound with the molecular formula C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .


Synthesis Analysis

The synthesis of 5-Phenyl-3H-furan-2-one involves reactions with pyrazole-3(5)-diazonium salts . These reactions followed by intramolecular heterocyclization furnish 6-(4-halophenyl)-7-alkyl-2-phenylfuro . Another method uses 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines with different ring sizes and heteroatoms under refluxing in absolute isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-3H-furan-2-one consists of a furanone ring attached to a phenyl group . The furanone ring is a five-membered lactone ring, and the phenyl group is a six-membered aromatic ring .


Chemical Reactions Analysis

5-Phenyl-3H-furan-2-one can undergo reactions with pyrazole-3(5)-diazonium salts . These reactions followed by intramolecular heterocyclization furnish 6-(4-halophenyl)-7-alkyl-2-phenylfuro .

Scientific Research Applications

Thermodynamic Properties

Research on similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, has focused on determining their thermodynamic properties. This includes studying the temperature dependence of saturated vapor pressure and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These studies contribute to optimizing the synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).

Bromination Reactions

Bromination of compounds like 5-alkyl(aryl)-3H-furan-2-ones has been studied, highlighting chemical reactions that occur at the ethylene bond to form monobromo derivatives. These studies provide insights into the chemical behavior of such compounds (Egorova & Sedavkina, 2002).

Synthesis of Pyrimidine Derivatives

Research on 3-Arylmethylidenefuran-2(3H)-ones, closely related to 5-Phenyl-3H-furan-2-one, demonstrates their use as building blocks in synthesizing heterocyclic compounds. These compounds have applications in developing molecules with pyridine and pyridazine fragments, which are significant in creating biologically active compounds (Aniskova et al., 2017).

Development of Antifungal Drugs

Studies have shown the potential of 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, a group related to 5-Phenyl-3H-furan-2-one, in developing antifungal drugs. These compounds have shown higher antifungal effects compared to standard drugs and may lead to substances with better pharmacological profiles (Pour et al., 2001).

Cytotoxic Evaluation in Cancer Research

Halogenated furanone derivatives have been evaluated for their cytotoxic potency against human cancer cell lines. Studies show that certain bromofuran-2(5H)-ones exhibit significant antiproliferative activities, indicating potential applications in cancer research (Castro-Torres et al., 2020).

QSAR Studies for Antifungal Agents

Quantitative structure-activity relationship (QSAR) studies on derivatives of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones have been conducted to identify properties responsible for their antifungal activity. These studies are crucial for designing new molecules with enhanced antifungal properties (Vasanthanathan et al., 2006).

Safety And Hazards

While specific safety and hazard information for 5-Phenyl-3H-furan-2-one is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

properties

IUPAC Name

5-phenyl-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIZIBZHMNOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300775
Record name 5-Phenyl-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3H-furan-2-one

CAS RN

1955-39-1
Record name NSC138930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyl-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-3H-furan-2-one
Reactant of Route 2
5-Phenyl-3H-furan-2-one
Reactant of Route 3
5-Phenyl-3H-furan-2-one
Reactant of Route 4
5-Phenyl-3H-furan-2-one
Reactant of Route 5
5-Phenyl-3H-furan-2-one

Citations

For This Compound
14
Citations
ID Mokhonova, EA Maksimov, IV Ledenyona… - Heterocyclic …, 2018 - degruyter.com
… Similar reactions with 5-phenyl-3H-furan-2-one followed by intramolecular heterocyclization furnished 6-(4-halophenyl)-7-alkyl-2-phenylfuro[2,3-e]pyrazolo[5,1-c][1,2,4]triazines. …
Number of citations: 10 www.degruyter.com
OA Maiorova, VS Grinev, AY Yegorova - Journal of Structural Chemistry, 2015 - Springer
… X-ray crystallographic method is used to determine the crystal structure and characteristic features of the molecular structure of 3-(2-(2-nitrophenyl)hydrazono)-5-phenyl-3H-furan-2-one …
Number of citations: 23 link.springer.com
SS Kharitonova, NM Igidov, AV Zakhmatov… - Russian Journal of …, 2013 - Springer
… We formerly demonstrated by two examples the synthetic opportunities of 3-(4-bromophenylimino)-5-phenyl-3Hfuran-2-one in the reactions with malonodinitrile and ethyl cyanoacetate …
Number of citations: 26 link.springer.com
VS Grinev, OA Mayorova, TV Anis' kova… - Molecules, 2021 - mdpi.com
3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one (1), C 18 H 13 ClO 2 , crystallizes with Z = 8 and Z′ = 2, and the structure at 100 K has orthorhombic (Pna2 1 ) symmetry. Each kind …
Number of citations: 9 www.mdpi.com
AV Tyuneva, NM Igidov, NN Koryagina… - Russian Journal of …, 2011 - Springer
The cyclization at the treatment of acetic anhydride of 4-aryl-2-arylamino-4-oxobut-2-enoic and 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids was investigated furnishing derivatives …
Number of citations: 30 link.springer.com
R Vidya, S Prathapan - 2004 - events.cusat.ac.in
The thesis entitled studies on the synthesis and transformations of a few 2(3H)- and 3(2H)- furanones. Furanones represent an interesting class of heterocyclic compounds, which …
Number of citations: 0 events.cusat.ac.in
OA Komarova, NM Igidov, AE Rubtsov… - Russian journal of …, 2010 - Springer
Reactions of 1,2-diphenylethane-1,2-dione hydrazone with 4-aryl-2-hydroxy-4-oxobut-2-enoic and 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acids provided 4-aryl-4-oxo-2-[2-(2-oxo-1,2…
Number of citations: 22 link.springer.com
OA Mayorova, VS Grinev, AY Yegorova - Arabian Journal of Chemistry, 2021 - Elsevier
Substituted furan-2(3H)-ones can act as platform compounds to obtain easily various functionalized derivatives as well as heterocycles with different heteroatoms patterns. In this study, …
Number of citations: 1 www.sciencedirect.com
J Sathiyamoorthy, SS Rathore, S Mohan… - Journal of …, 2023 - Taylor & Francis
… -3,3-dimethyl-5-methylene (Compound 1), 3-phenyl-2H-furan-5-one (Compound 2), 4,4-dimethyl-5-methylenedihydro-2(3H)-furanone (Compound 3) and 5-phenyl-3H-furan-2-one (…
Number of citations: 2 www.tandfonline.com
MM Heravi, B Talaei - Advances in heterocyclic chemistry, 2015 - Elsevier
… of 4,5-diaroyl-l-benzylpyrrole-2,3-diones 122 is accompanied by a 1,5-shift to 124 that underwent intramolecular cyclization to 3-benzoyl-4-benzylidineamino-5-phenyl-3H-furan-2-one …
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.